

# Methyl 4-hydroxyoxane-4-carboxylate molecular weight

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## Compound of Interest

**Compound Name:** Methyl 4-hydroxyoxane-4-carboxylate

**Cat. No.:** B038299

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An In-Depth Technical Guide to the Molecular Weight of **Methyl 4-hydroxyoxane-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: Defining the Compound of Interest

**Methyl 4-hydroxyoxane-4-carboxylate** is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring. This structure is of significant interest in medicinal chemistry and drug development as the oxane ring is a common motif in various bioactive molecules, serving as a saturated, non-aromatic spacer or core. The compound is characterized by a hydroxyl group and a methyl carboxylate group attached to the same carbon (C4) of the oxane ring. Precise knowledge of its molecular weight is fundamental for its synthesis, purification, and analytical characterization.

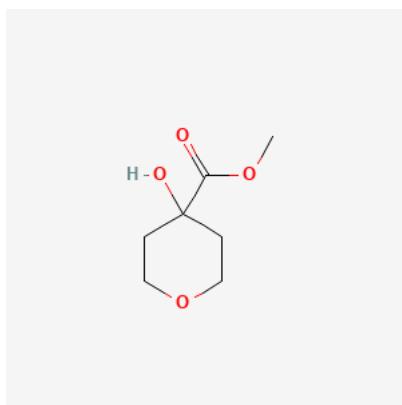
This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of **methyl 4-hydroxyoxane-4-carboxylate**, offering practical insights for laboratory applications.

### Compound Identification:

- IUPAC Name: **methyl 4-hydroxyoxane-4-carboxylate**[\[1\]](#)

- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>4</sub>[\[1\]](#)
- CAS Number: 115996-72-0[\[1\]](#)
- Synonyms: Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, 2H-Pyran-4-carboxylic acid, tetrahydro-4-hydroxy-, methyl ester[\[1\]](#)

Below is the two-dimensional structure of the molecule.



Caption: 2D chemical structure of **methyl 4-hydroxyoxane-4-carboxylate**.

## Section 1: Theoretical Molecular Weight and Isotopic Mass

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial for stoichiometric calculations in synthesis, preparation of solutions with precise concentrations, and as a primary parameter in analytical identification.

### Average Molecular Weight (Molar Mass)

The average molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C<sub>7</sub>H<sub>12</sub>O<sub>4</sub>). The atomic weights used are the weighted averages of the natural abundances of the isotopes of each element.

- Carbon (C): 7 atoms  $\times$  12.011 u  $\approx$  84.077 u
- Hydrogen (H): 12 atoms  $\times$  1.008 u  $\approx$  12.096 u

- Oxygen (O): 4 atoms  $\times$  15.999 u  $\approx$  63.996 u

Total Molecular Weight  $\approx$  160.17 g/mol [1]

## Monoisotopic (Exact) Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element ( $^{12}\text{C}$ ,  $^1\text{H}$ , and  $^{16}\text{O}$ ). This value is critical for accurate mass measurements, which can confirm the elemental composition of a molecule with high confidence.

- Carbon ( $^{12}\text{C}$ ): 7 atoms  $\times$  12.000000 u = 84.000000 u
- Hydrogen ( $^1\text{H}$ ): 12 atoms  $\times$  1.007825 u = 12.093900 u
- Oxygen ( $^{16}\text{O}$ ): 4 atoms  $\times$  15.994915 u = 63.979660 u

Monoisotopic Mass = 160.073565 u (Da)[1]

This precise value allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.

## Summary of Physicochemical Properties

The following table summarizes the key computed properties for **methyl 4-hydroxyoxane-4-carboxylate**.

Property	Value	Source
Molecular Formula	$\text{C}_7\text{H}_{12}\text{O}_4$	PubChem[1]
Average Molecular Weight	160.17 g/mol	PubChem[1]
Monoisotopic Mass	160.07355886 Da	PubChem[1]
XLogP3-AA	-0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]

## Section 2: Experimental Determination of Molecular Weight via Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is a mandatory step in chemical research and development to confirm the identity and purity of a synthesized compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

### Rationale for Technique Selection

Given the compound's polarity (due to the hydroxyl and ester groups) and non-volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable analytical technique.<sup>[2]</sup> High-Resolution Mass Spectrometry (HRMS) coupled with LC provides not only the molecular weight but also the accurate mass, which can be used to confirm the elemental formula.

The workflow for LC-MS analysis is a self-validating system. It begins with system calibration using a known standard, followed by running a blank to ensure no system contamination. The sample is then analyzed, and the resulting mass-to-charge ratio ( $m/z$ ) of the ionized molecule is measured.

Caption: Experimental workflow for molecular weight verification using LC-MS.

### Protocol: LC-HRMS Analysis

This protocol describes a standard method for confirming the molecular weight of **methyl 4-hydroxyoxane-4-carboxylate**.

Objective: To verify the molecular weight and confirm the elemental composition of the target compound using LC-HRMS.

Materials:

- **Methyl 4-hydroxyoxane-4-carboxylate** sample
- LC-MS grade methanol
- LC-MS grade water
- LC-MS grade formic acid

- Calibrant solution for the mass spectrometer
- HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- C18 reversed-phase analytical column

**Procedure:**

- System Preparation & Calibration:
  - Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.
  - Equilibrate the LC system and column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid).
- Sample Preparation:
  - Prepare a stock solution of the sample at 1 mg/mL in methanol.
  - Perform a serial dilution to create a working solution of approximately 1-10 µg/mL in the initial mobile phase.
- LC Method:
  - Mobile Phase A: Water + 0.1% Formic Acid
  - Mobile Phase B: Methanol + 0.1% Formic Acid
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5 µL
  - Gradient:
    - 0-1 min: 5% B
    - 1-8 min: Linear gradient from 5% to 95% B

- 8-10 min: Hold at 95% B
- 10-12 min: Return to 5% B and re-equilibrate
- MS Method:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Mass Range: 50-500 m/z
  - Data Acquisition: Full scan mode
  - Expected Ions: The primary goal is to observe the protonated molecule  $[M+H]^+$  or the sodium adduct  $[M+Na]^+$ .
    - $[M+H]^+$  Calculated m/z:  $160.07356 + 1.00728 = 161.08084$
    - $[M+Na]^+$  Calculated m/z:  $160.07356 + 22.98977 = 183.06333$
- Data Analysis:
  - Process the acquired data to obtain the mass spectrum for the chromatographic peak corresponding to the compound.
  - Compare the experimentally observed accurate mass of the most abundant ion (e.g.,  $[M+H]^+$ ) with the calculated theoretical value.
  - The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm to confidently confirm the elemental formula.

## Section 3: Synthesis Context and Safety

Understanding the synthesis of a compound is integral to appreciating its properties and potential impurities, which could interfere with molecular weight determination.

## Synthetic Approach

A plausible synthetic route involves the esterification of the corresponding carboxylic acid, tetrahydropyran-4-carboxylic acid. A general workflow for such a synthesis is outlined below.

Caption: A general workflow for the synthesis and characterization of the target compound.

A reported synthesis for the related compound methyl tetrahydropyran-4-carboxylate involves reacting tetrahydropyran-4-carboxylic acid with dimethyl sulfate in the presence of potassium carbonate in acetone.[\[3\]](#)[\[4\]](#) The hydroxylation at the C4 position would be a subsequent or alternative synthetic step.

## Safety and Handling

According to the Globally Harmonized System (GHS) classification, **methyl 4-hydroxyoxane-4-carboxylate** presents several hazards.[\[1\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Precautions:

- Handle in accordance with good industrial hygiene and safety practices.[\[5\]](#)
- Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[\[5\]](#)
- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.  
[\[5\]](#)
- Avoid contact with skin, eyes, and clothing.

## Conclusion

The molecular weight of **methyl 4-hydroxyoxane-4-carboxylate** is a defining characteristic, with a calculated average molecular weight of 160.17 g/mol and a monoisotopic mass of 160.07356 Da. While these theoretical values are foundational, rigorous experimental verification using high-resolution mass spectrometry is essential for confirming the compound's identity and purity in a research and development setting. The protocols and data presented in

this guide provide a framework for scientists to confidently handle, analyze, and utilize this compound in their work.

## References

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